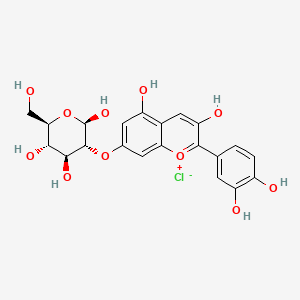

Cyanidin monoglucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanidin monoglucoside, also known as cyanidin-3-O-glucoside, is a natural anthocyanin found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyanidin monoglucoside can be synthesized through a combinatorial approach involving the use of recombinant Escherichia coli strains. The synthetic bio-parts are designed to express multiple genes under different promoters in a single vector. The genes involved include anthocyanidin synthase from Petunia hybrida and cyanidin-3-O-glucosyltransferase from Arabidopsis thaliana . The production process involves feeding the engineered strains with catechin and glucose, leading to the production of cyanidin and its subsequent conversion to this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as black rice, black beans, and various berries. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Cyanidin monoglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and bioactivity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form protocatechuic acid and other phenolic metabolites.

Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.

Major Products

The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .

Aplicaciones Científicas De Investigación

Cyanidin monoglucoside has a wide range of applications in scientific research:

Mecanismo De Acción

Cyanidin monoglucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Cellular Signaling: This compound activates adenosine monophosphate-activated protein kinase (AMPK) and other signaling pathways involved in energy metabolism and cellular senescence.

Comparación Con Compuestos Similares

Cyanidin monoglucoside is compared with other anthocyanins such as pelargonidin, delphinidin, peonidin, petunidin, and malvidin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its higher stability and bioavailability .

List of Similar Compounds

- Pelargonidin

- Delphinidin

- Peonidin

- Petunidin

- Malvidin

This compound stands out for its extensive research applications and potential health benefits, making it a valuable compound in various scientific fields.

Propiedades

Número CAS |

28905-48-8 |

|---|---|

Fórmula molecular |

C21H21ClO11 |

Peso molecular |

484.8 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-3-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |

InChI |

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)20(21(29)32-16)30-9-4-12(24)10-6-14(26)19(31-15(10)5-9)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,20-,21-;/m1./s1 |

Clave InChI |

AOYDIFJAPBNESL-GIICXGHVSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O)O.[Cl-] |

SMILES canónico |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O)O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

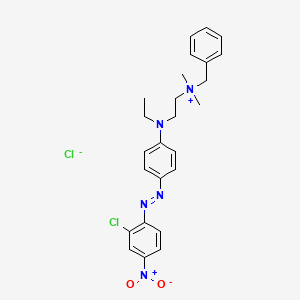

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)

![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)